
2-Hydrazinyl-5-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H9N3O4S It is characterized by the presence of a hydrazine group (-NH-NH2) and a sulfamoyl group (-SO2NH2) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-sulfamoylbenzoic acid typically involves the reaction of 5-sulfamoylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or water. The reaction mixture is heated to facilitate the formation of the hydrazine derivative. After completion, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Hydrazinyl-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfamoyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-sulfamoylbenzoic acid
- 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
- 2,3-Dimethoxy-5-sulfamoylbenzoic acid
Uniqueness
2-Hydrazinyl-5-sulfamoylbenzoic acid is unique due to the presence of both hydrazine and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C7H9N3O4S |
|---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
2-hydrazinyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H9N3O4S/c8-10-6-2-1-4(15(9,13)14)3-5(6)7(11)12/h1-3,10H,8H2,(H,11,12)(H2,9,13,14) |
InChI Key |
ZQFDNNRBIGVLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11727327.png)
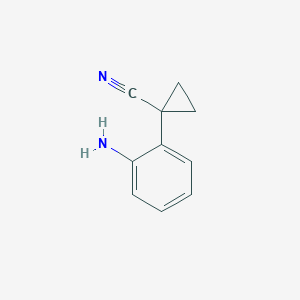
![1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11727334.png)
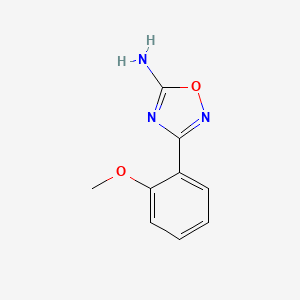
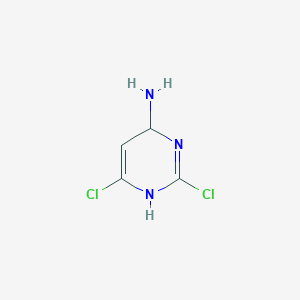
![2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride](/img/structure/B11727351.png)
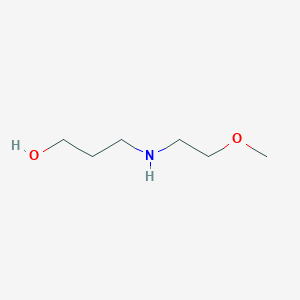
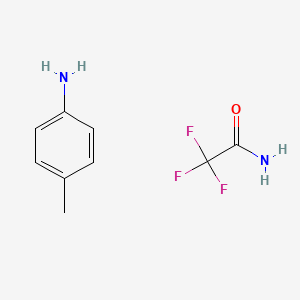

![{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea](/img/structure/B11727368.png)
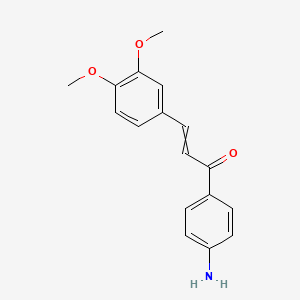
![Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate](/img/structure/B11727376.png)
![5-amino-N'-[(thiophen-2-yl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11727398.png)
